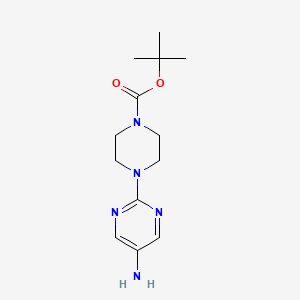

Tert-butyl 4-(5-aminopyrimidin-2-yl)piperazine-1-carboxylate

Description

Structural Characterization of Tert-butyl 4-(5-aminopyrimidin-2-yl)piperazine-1-carboxylate

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official name being tert-butyl 4-(5-amino-2-pyrimidinyl)-1-piperazinecarboxylate. Alternative nomenclature includes this compound, reflecting the systematic approach to naming complex heterocyclic structures. The compound is registered under multiple Chemical Abstracts Service registry numbers, including 892491-98-4 and 47043-84-5, indicating variations in registration databases.

The molecular formula is definitively established as C₁₃H₂₁N₅O₂, with a molecular weight of 279.34 grams per mole. The compound belongs to the chemical class of specialty materials and serves as a pharmaceutical intermediate. The systematic identification encompasses various synonyms including 1,1-Dimethylethyl 4-(5-amino-2-pyrimidinyl)-1-piperazinecarboxylate and 4-(5-amino-pyrimidin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester.

The International Chemical Identifier represents the compound as InChI=1S/C13H21N5O2/c1-13(2,3)20-12(19)18-6-4-17(5-7-18)11-15-8-10(14)9-16-11/h8-9H,4-7,14H2,1-3H3, providing a unique structural descriptor. The corresponding InChI Key is UOFXCDLVMBOPFE-UHFFFAOYSA-N, offering a hashed version for database searching and identification purposes.

Molecular Geometry and Bonding Patterns

The molecular architecture of this compound exhibits a complex three-dimensional structure characterized by multiple ring systems and flexible linkages. The Simplified Molecular Input Line Entry System representation CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=N2)N illustrates the connectivity pattern between the tert-butyl ester, piperazine ring, and aminopyrimidine moiety.

The piperazine ring adopts a characteristic chair conformation, as observed in related structures, with the N-bound carboxylate and pyrimidine substituents occupying specific orientations. The tert-butyl protecting group provides steric bulk that influences the overall molecular geometry and conformational preferences. The pyrimidine ring maintains planarity with the amino group at the 5-position capable of participating in hydrogen bonding interactions.

Computational analysis suggests that the molecule exhibits restricted rotation around certain bonds, particularly involving the amide functionality connecting the piperazine nitrogen to the tert-butyl carboxylate group. The partial double bond character of the carbamate linkage contributes to conformational constraints that affect the overall molecular geometry. Temperature-dependent nuclear magnetic resonance studies on related piperazine derivatives indicate that rotational barriers around amide bonds typically range between 56 and 80 kilojoules per mole.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information about this compound through analysis of proton and carbon environments. The piperazine ring system exhibits characteristic patterns with multiple methylene signals appearing in the aliphatic region. The presence of the tert-butyl protecting group generates a distinctive singlet around 1.45 parts per million, representing nine equivalent methyl protons.

The pyrimidine ring system contributes aromatic signals in the downfield region, with the C-4 and C-6 protons appearing as characteristic doublets due to coupling with nitrogen atoms. The amino group attached to the pyrimidine ring influences the chemical shift of adjacent carbon atoms through electron-donating effects. Temperature-dependent nuclear magnetic resonance studies reveal conformational dynamics related to restricted rotation around the carbamate bond, resulting in coalescence phenomena at elevated temperatures.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the carbonyl carbon of the carbamate group appearing around 154-155 parts per million. The pyrimidine carbons exhibit characteristic chemical shifts reflecting their aromatic nature and substitution patterns. The tert-butyl carbons generate distinct signals for the quaternary carbon and methyl groups, providing clear identification markers for structural confirmation.

Infrared Vibrational Mode Assignment

Infrared spectroscopy reveals characteristic vibrational modes that confirm the presence of specific functional groups within this compound. The carbamate carbonyl group exhibits a strong absorption band around 1680-1750 cm⁻¹, consistent with typical ester and amide functionalities. The amino group attached to the pyrimidine ring contributes broad absorption bands in the 3200-3500 cm⁻¹ region, characteristic of primary amine stretching vibrations.

Aromatic carbon-hydrogen stretching modes appear in the 3000-3100 cm⁻¹ region, while aliphatic carbon-hydrogen vibrations occur between 2800-3000 cm⁻¹. The pyrimidine ring system generates characteristic carbon-carbon and carbon-nitrogen stretching modes in the fingerprint region between 1400-1600 cm⁻¹. The tert-butyl group contributes distinctive methyl deformation modes around 1380 cm⁻¹.

Storage recommendations for the compound include protection from light and maintenance at 4°C, suggesting photosensitivity that may relate to electronic transitions associated with the pyrimidine chromophore. The infrared spectrum serves as a valuable tool for quality control and structural verification during synthesis and purification processes.

Mass Spectrometric Fragmentation Pathways

Mass spectrometric analysis of this compound provides molecular weight confirmation and fragmentation pattern information. The molecular ion peak appears at mass-to-charge ratio 279, corresponding to the molecular weight of the intact compound. Common fragmentation pathways involve loss of the tert-butyl group, generating fragment ions characteristic of the protected amino acid derivative.

Predicted collision cross section values have been calculated for various adduct forms of the molecule, providing additional analytical parameters for identification purposes. The protonated molecular ion [M+H]⁺ exhibits a predicted collision cross section of 169.9 Ų, while the sodium adduct [M+Na]⁺ shows 175.5 Ų. These values assist in ion mobility spectrometry applications and structural validation.

| Adduct | Mass-to-Charge Ratio | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]⁺ | 280.17681 | 169.9 |

| [M+Na]⁺ | 302.15875 | 175.5 |

| [M-H]⁻ | 278.16225 | 170.3 |

| [M+NH₄]⁺ | 297.20335 | 179.8 |

Fragmentation patterns typically involve cleavage of the carbamate bond, resulting in loss of the tert-butyl carboxylate protecting group. Additional fragmentation may occur through rupture of the piperazine-pyrimidine linkage, generating characteristic fragment ions that aid in structural elucidation and compound identification.

Crystallographic Studies and Solid-State Packing Arrangements

While specific crystallographic data for this compound are limited in the literature, related piperazine derivatives provide insights into potential solid-state arrangements. Studies of structurally similar compounds reveal that piperazine rings typically adopt chair conformations in the crystalline state, with substituents occupying specific orientations based on steric and electronic considerations.

The physical form of the compound is described as a solid, consistent with typical carbamate-protected amino acid derivatives. Crystallization from ethanol solutions has been reported for related structures, suggesting similar solvent systems may be appropriate for obtaining single crystals suitable for X-ray diffraction analysis.

Intermolecular interactions in the solid state likely involve hydrogen bonding between amino groups and carbonyl oxygens, creating supramolecular networks that stabilize the crystal lattice. The pyrimidine rings may participate in π-π stacking interactions, contributing to the overall crystal packing arrangement. The tert-butyl groups provide hydrophobic regions that influence the molecular packing density and crystal habit.

Properties

IUPAC Name |

tert-butyl 4-(5-aminopyrimidin-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5O2/c1-13(2,3)20-12(19)18-6-4-17(5-7-18)11-15-8-10(14)9-16-11/h8-9H,4-7,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOFXCDLVMBOPFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501161755 | |

| Record name | 1,1-Dimethylethyl 4-(5-amino-2-pyrimidinyl)-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501161755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892491-98-4 | |

| Record name | 1,1-Dimethylethyl 4-(5-amino-2-pyrimidinyl)-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=892491-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 4-(5-amino-2-pyrimidinyl)-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501161755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Scheme and Conditions

- Reactants : 2-aminopyridine (analogous to 5-aminopyrimidine), piperazine-1-tert-butyl formate

- Catalyst : Acridine salt as a visible-light photocatalyst

- Oxidant : 2,2,6,6-Tetramethylpiperidine-N-oxide or diphenyl disulfide

- Solvent : Anhydrous dichloroethane

- Atmosphere : Oxygen replacement (three cycles)

- Irradiation : Blue LED light, 10 hours

- Temperature : Ambient

Procedure Summary

The reactants and catalyst are combined in anhydrous dichloroethane, oxygen is bubbled through the system to replace air, and the mixture is irradiated with blue LED light for 10 hours. After completion, the reaction mixture is concentrated and purified by column chromatography to isolate the tert-butyl 4-(aminopyridinyl)piperazine-1-carboxylate as a colorless white solid.

Yields and Advantages

- Yield typically reaches 94-95%

- The method shortens synthesis by performing coupling and protection in one step

- Avoids use of heavy metals and hydrogen gas, enhancing safety and environmental friendliness

- Low cost due to mild conditions and simple reagents

| Parameter | Details |

|---|---|

| Reactants | 2-aminopyridine, piperazine-1-tert-butyl formate |

| Catalyst | Acridine salt (0.1 eq) |

| Oxidant | 2,2,6,6-Tetramethylpiperidine-N-oxide (0.5 eq) or diphenyl disulfide |

| Solvent | Anhydrous dichloroethane (2 mL per 0.2 mmol reactant) |

| Atmosphere | Oxygen (3 purges) |

| Irradiation | Blue LED, 10 h |

| Product Yield | 94-95% |

Two-Step Halogenation and Coupling Method

Step 1: Halogenation of Aminopyrimidine

- Starting from 2-aminopyrimidine, iodination at the 5-position (or analogous position) is performed to generate 5-iodo-2-aminopyrimidine.

- Typical reagents include iodine sources under controlled conditions.

Step 2: Coupling with Piperazine

- The 5-iodo-2-aminopyrimidine is reacted with piperazine in the presence of a copper(I) iodide catalyst and a suitable ligand (e.g., sarcosine, proline, or phenanthroline).

- Reaction conditions involve heating at 90-140 °C under nitrogen atmosphere in solvents such as dimethylformamide or other polar aprotic solvents.

- After coupling, the product 4-(5-aminopyrimidin-2-yl)piperazine is obtained.

Step 3: Protection of Piperazine Nitrogen

- The coupled product is reacted with di-tert-butyl dicarbonate (Boc2O) at 20-35 °C.

- This step introduces the tert-butyl carbamate protecting group on the piperazine nitrogen, yielding tert-butyl 4-(5-aminopyrimidin-2-yl)piperazine-1-carboxylate.

- Purification is done by standard methods such as column chromatography.

Advantages

- This method allows precise control over substitution patterns.

- High yields and purity are achievable.

- Well-established and scalable for industrial application.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Halogenation | Iodine source, controlled temperature | 5-iodo-2-aminopyrimidine |

| Coupling | Piperazine, CuI catalyst, ligand, 90-140 °C, nitrogen | 4-(5-aminopyrimidin-2-yl)piperazine |

| Protection | Di-tert-butyl dicarbonate, 20-35 °C | This compound |

Comparative Analysis of Methods

| Aspect | Photocatalytic One-Step Method | Two-Step Halogenation and Coupling Method |

|---|---|---|

| Number of Steps | One | Three (halogenation, coupling, protection) |

| Catalysts | Acridine salt (photocatalyst) | Copper(I) iodide with ligands |

| Reaction Conditions | Ambient temperature, blue LED light, oxygen atmosphere | Elevated temperature (90-140 °C), inert atmosphere |

| Environmental Impact | Low (no heavy metals, mild oxidants) | Moderate (metal catalyst, heating) |

| Yield | High (94-95%) | High (varies but generally good) |

| Scalability | Potentially scalable with photoreactors | Established industrial scalability |

| Safety | Safer (avoids heavy metals and hydrogen) | Requires handling of metal catalysts and heating |

Research Findings and Notes

- The photocatalytic method significantly reduces byproduct formation and shortens the synthetic route, as demonstrated in multiple examples with yields around 95%.

- The two-step method, involving halogenation and copper-catalyzed coupling, is well-documented for related aminopyridine compounds and adaptable to aminopyrimidine analogs, offering flexibility in functional group manipulation.

- Ligand choice in copper-catalyzed coupling influences yield and reaction rate, with ligands such as sarcosine and phenanthroline showing effectiveness.

- Protection with di-tert-butyl dicarbonate is a mild and efficient method to introduce the Boc group on piperazine nitrogen, essential for downstream pharmaceutical synthesis.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(5-aminopyrimidin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs.

Scientific Research Applications

Tert-butyl 4-(5-aminopyrimidin-2-yl)piperazine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be utilized in biological studies to investigate its interactions with various biomolecules.

Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which tert-butyl 4-(5-aminopyrimidin-2-yl)piperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-butyl 4-(5-aminopyrimidin-2-yl)piperazine-1-carboxylate with structurally analogous derivatives, focusing on substituent effects, synthetic routes, stability, and applications.

Substituent Variations on the Pyrimidine/Pyridine Ring

Stability and Degradation

- Compounds with electron-deficient substituents (e.g., nitro, bromo) exhibit lower stability under acidic conditions. For example, fluorinated analogs like 1a and 1b degrade in simulated gastric fluid due to hydrolytic susceptibility of oxazolidinone rings .

- The 5-amino group in the target compound enhances stability compared to halogenated derivatives, as amino groups resist hydrolysis under physiological conditions .

Research Findings and Trends

- Electronic Effects: Amino groups enhance solubility and hydrogen bonding, whereas halogens (Br, I) improve cross-coupling reactivity .

- Synthetic Advances : Copper-catalyzed amination (e.g., ) offers cost-effective routes compared to traditional palladium methods .

- Stability Insights : Boc-protected derivatives generally exhibit superior stability over free amines, but substituents like nitro or fluoro may compromise gastric resistance .

Biological Activity

Tert-butyl 4-(5-aminopyrimidin-2-yl)piperazine-1-carboxylate (CAS Number: 119285-07-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₂N₄O₂ |

| Molecular Weight | 278.35 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Melting Point | 98 - 101 °C |

| Boiling Point | 470.4 ± 45.0 °C |

| Flash Point | 238.3 ± 28.7 °C |

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas:

1. Antiparasitic Activity

Research indicates that derivatives of this compound exhibit activity against Trypanosoma brucei, the causative agent of African sleeping sickness. Modifications to the piperazine ring structure have shown varying levels of potency and solubility, impacting their efficacy as potential antiparasitic agents .

2. Antitumor Properties

The compound has been explored for its antitumor effects, particularly against various cancer cell lines. For example, structure-activity relationship (SAR) studies suggest that modifications to the piperazine moiety can enhance cytotoxic activity against colon carcinoma cells . The presence of specific functional groups appears crucial for maximizing efficacy.

3. Neuropharmacological Effects

There is emerging evidence that compounds similar to this compound may exhibit neuroprotective properties. Studies have suggested that such compounds could modulate neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases .

Case Studies

Case Study 1: Antiparasitic Activity

A study investigating various analogs of the compound found that specific modifications increased both solubility and potency against T. brucei. The most effective analog demonstrated a significant reduction in parasitic load in vitro, highlighting the importance of structural optimization in drug design .

Case Study 2: Antitumor Activity

In a screening of several derivatives against human cancer cell lines, one derivative exhibited an IC₅₀ value of less than 10 µM against HCT-15 colon carcinoma cells. This study emphasized the role of the aminopyrimidine moiety in enhancing cytotoxicity and suggested further exploration into its mechanism of action .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Pathways: The compound may inhibit specific enzymes critical for cellular metabolism in parasites and cancer cells.

- Modulation of Receptor Activity: It may interact with neurotransmitter receptors, influencing neuronal signaling pathways.

Q & A

Q. What established synthetic protocols are used for Tert-butyl 4-(5-aminopyrimidin-2-yl)piperazine-1-carboxylate?

The synthesis typically involves nucleophilic aromatic substitution. A common method reacts tert-butyl piperazine-1-carboxylate with 5-amino-2-chloropyrimidine derivatives in 1,4-dioxane under reflux (110°C) with potassium carbonate as a base. Yields range from 78% to 88.7%, with purification via silica gel chromatography (hexane:ethyl acetate gradients) . Alternative routes may use tetrahydrofuran (THF) and triethylamine for milder conditions, though yields vary depending on reaction time and stoichiometry .

Q. What spectroscopic techniques confirm the structure and purity of this compound?

- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks, particularly distinguishing aromatic pyrimidine protons (δ 8.2–8.5 ppm) and tert-butyl groups (δ 1.4 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .

- X-ray Crystallography : Confirms molecular conformation (e.g., monoclinic P21/n space group, unit cell parameters: a = 6.1925 Å, b = 8.2636 Å, c = 40.7287 Å) .

Advanced Research Questions

Q. How do solvent and temperature variations impact synthesis yield and purity?

- Solvent Choice : 1,4-Dioxane at 110°C achieves higher yields (88.7%) compared to THF, likely due to better solubility of intermediates. Polar aprotic solvents stabilize transition states in nucleophilic substitution .

- Reaction Time : Prolonged reflux (12 hours vs. 4 hours) increases conversion but may promote side reactions (e.g., dehalogenation or tert-Boc group cleavage) .

- Catalyst Optimization : Potassium carbonate enhances reactivity over weaker bases, but excess amounts can lead to emulsion formation during workup .

Q. What impurities are common in synthesis, and how are they mitigated?

- Byproducts : Residual 5-bromo-2-chloropyrimidine (unreacted starting material) or tert-butyl piperazine-1-carboxylate dimerization products.

- Purification Strategies :

Q. How does computational modeling predict this compound’s biological activity?

Molecular docking studies (e.g., AutoDock Vina) suggest interactions with kinase ATP-binding pockets. The 5-aminopyrimidine moiety forms hydrogen bonds with catalytic lysine residues, while the piperazine ring enhances solubility for improved bioavailability .

Q. Why do literature reports show conflicting yields for similar synthetic routes?

Discrepancies arise from:

- Starting Material Purity : Impurities in 5-bromo-2-chloropyrimidine reduce effective molarity .

- Workup Procedures : Incomplete extraction (e.g., using diethyl ether vs. ethyl acetate) leads to product loss .

- Catalyst Handling : Moisture-sensitive bases like KCO require anhydrous conditions; exposure to humidity lowers efficacy .

Q. What crystallographic data support the compound’s stability under storage?

X-ray studies reveal intramolecular hydrogen bonds (O–H⋯N, 2.09 Å) that stabilize the aminopyrimidine group. The tert-Boc group adopts a equatorial conformation on the piperazine ring, minimizing steric strain and enhancing shelf life .

Q. Which in vitro assays evaluate kinase inhibition potential?

- Enzymatic Assays : ADP-Glo™ Kinase Assay measures IC values against recombinant kinases (e.g., EGFR or VEGFR2).

- Cell-Based Assays : Western blotting detects phosphorylation inhibition in cancer cell lines (e.g., HCT-116 or MCF-7) .

Methodological Guidance

- Synthetic Optimization : For >85% yield, use degassed 1,4-dioxane, anhydrous KCO, and monitor reaction progress via TLC (Rf = 0.3 in ethyl acetate) .

- Purification Protocol : After extraction, concentrate under reduced pressure and apply to a silica column with stepwise hexane:ethyl acetate (8:1 → 4:1). Collect fractions showing UV absorption at 254 nm .

- Crystallization : Dissolve crude product in hot ethanol, cool to 4°C overnight, and filter to obtain needle-like crystals suitable for XRD .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.